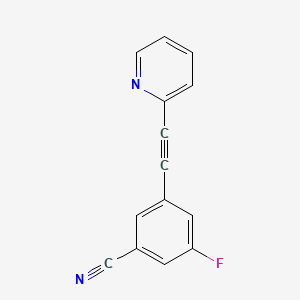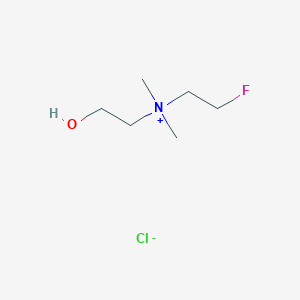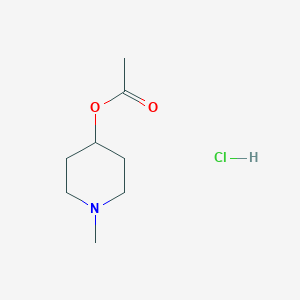
Geraniol - d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Geraniol - d2 is a deuterated form of geraniol, a naturally occurring acyclic monoterpene alcohol. Geraniol is found in the essential oils of various aromatic plants such as lemongrass, rose, and lavender. It is known for its pleasant rose-like aroma and is widely used in the fragrance and flavor industries. This compound is often used in scientific research due to its unique properties, including its stability and ability to be tracked in metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Geraniol - d2 can be synthesized through the deuteration of geraniol. One common method involves the catalytic hydrogenation of geraniol in the presence of deuterium gas. The reaction typically takes place under mild conditions, with a palladium or platinum catalyst facilitating the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is often enhanced through distillation and chromatographic techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Geraniol - d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form geranial - d2 and geranic acid - d2.
Reduction: Reduction of this compound can yield citronellol - d2.
Substitution: Halogenation reactions can replace the hydroxyl group with halogen atoms, forming compounds like geranyl chloride - d2.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Geranial - d2, geranic acid - d2.
Reduction: Citronellol - d2.
Substitution: Geranyl chloride - d2.
Applications De Recherche Scientifique
Geraniol - d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and transformations of geraniol in biological systems.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential anticancer effects, particularly in sensitizing tumor cells to chemotherapy.
Industry: Utilized in the development of fragrances and flavors due to its stability and distinct aroma.
Mécanisme D'action
Geraniol - d2 exerts its effects through various molecular targets and pathways:
Anti-inflammatory: Inhibits the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
Anticancer: Induces apoptosis in cancer cells by upregulating proapoptotic proteins and downregulating antiapoptotic proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
Geraniol: The non-deuterated form, widely used in the same applications but lacks the stability and tracking capabilities of geraniol - d2.
Citronellol: Another monoterpene alcohol with similar properties but a different aroma profile.
Linalool: A monoterpene alcohol with a floral scent, used in fragrances and flavors.
Uniqueness
This compound is unique due to its deuterium atoms, which provide enhanced stability and allow for precise tracking in metabolic studies. This makes it particularly valuable in research applications where understanding the fate of the compound is crucial.
Propriétés
Numéro CAS |
32637-86-8 |
|---|---|
Formule moléculaire |
C10H16D2O |
Poids moléculaire |
156.27 |
Pureté |
95% min. |
Synonymes |
Geraniol - d2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-6-((4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B1147648.png)
![(2r,3r,11Br)-9-(2-fluoroethoxy)-3-isobutyl-10-methoxy-2,3,4,6,7,11b-hexahydro-1h-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1147653.png)



